![molecular formula C20H17BrClN3O3S B2634843 3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline CAS No. 442649-99-2](/img/structure/B2634843.png)
3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a methylsulfonyl group, a dihydropyrazol group, and a methoxyquinoline group . These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, bromophenyl groups can be introduced through electrophilic aromatic substitution reactions . Methylsulfonyl groups can be introduced through S_N2 reactions with methylsulfonyl chloride . The dihydropyrazol group could potentially be synthesized through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and methoxyquinoline groups are aromatic and planar, while the dihydropyrazol group introduces some three-dimensionality to the molecule .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the bromine atom on the bromophenyl group could be replaced through nucleophilic aromatic substitution reactions . The methylsulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
Novel Synthesis Methods : Research on similar compounds has led to the development of innovative synthesis methods. For instance, Maślankiewicz (2000) discusses the synthesis of related diquinolinyl sulfides and their subsequent transformation into various derivatives, highlighting the versatility of these compounds in synthetic chemistry (Maślankiewicz, 2000).
Structural Analysis : Studies like the one by Hayun et al. (2012) offer insights into the structure of related compounds through various spectroscopic methods, contributing to a deeper understanding of their chemical properties (Hayun et al., 2012).
Biological Applications
Antimicrobial Properties : Research by Rana, Mistry, and Desai (2008) on quinoline derivatives, similar to the compound , demonstrated notable antibacterial and antifungal activities, suggesting potential for pharmaceutical applications (Rana, Mistry, & Desai, 2008).
Natural Product Synthesis : The synthesis and characterization of bromophenols from marine algae, as discussed by Li et al. (2011), indicate the potential of such compounds in the development of natural antioxidants, which could have implications for food preservation and health products (Li et al., 2011).
Material Science and Corrosion Inhibition
Corrosion Inhibition : A study by Rbaa et al. (2018) on the use of hydroxyquinoline derivatives for corrosion inhibition in steel provides an application in material science, demonstrating the compound's utility in industrial processes (Rbaa et al., 2018).
Crystal Structure Analysis : The work by Bai et al. (2012) on the crystal structure of a related compound illustrates its significance in understanding molecular interactions and properties, which is crucial for material science applications (Bai et al., 2012).
Future Directions
properties
IUPAC Name |
3-[5-(4-bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-28-15-8-5-13-9-16(20(22)23-17(13)10-15)19-11-18(24-25(19)29(2,26)27)12-3-6-14(21)7-4-12/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGXVSZOJAFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2634760.png)

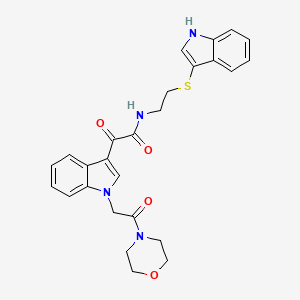
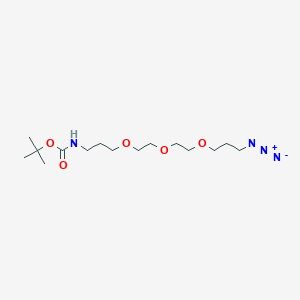
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
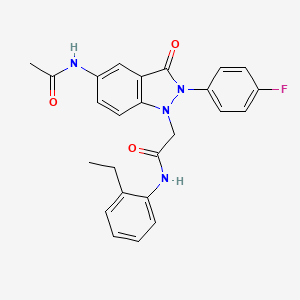
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2634769.png)
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

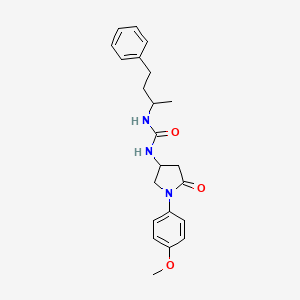
![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
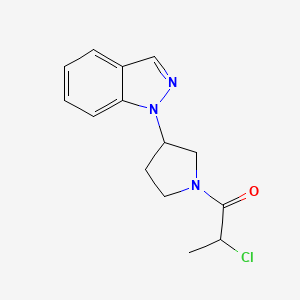

![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)